molecular formula C14H17NO B262437 N,N-diallyl-4-methylbenzamide

N,N-diallyl-4-methylbenzamide

Cat. No. B262437
M. Wt: 215.29 g/mol
InChI Key: LJPOVYOMDBIYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-4-methylbenzamide (DAMBA) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DAMBA is a member of the N-alkylamide family, which has been shown to have various biological activities, including analgesic, anti-inflammatory, and anti-tumor effects.

Mechanism of Action

The mechanism of action of N,N-diallyl-4-methylbenzamide is not fully understood. However, it is believed that N,N-diallyl-4-methylbenzamide exerts its biological effects by interacting with the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is involved in pain sensation and inflammation. N,N-diallyl-4-methylbenzamide has been shown to activate TRPV1, leading to the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain transmission.
Biochemical and Physiological Effects:
N,N-diallyl-4-methylbenzamide has been shown to have various biochemical and physiological effects. Studies have shown that N,N-diallyl-4-methylbenzamide can reduce the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N,N-diallyl-4-methylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, N,N-diallyl-4-methylbenzamide has been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.

Advantages and Limitations for Lab Experiments

N,N-diallyl-4-methylbenzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. N,N-diallyl-4-methylbenzamide is also stable under normal laboratory conditions, making it suitable for long-term storage. However, N,N-diallyl-4-methylbenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Furthermore, N,N-diallyl-4-methylbenzamide has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for the study of N,N-diallyl-4-methylbenzamide. First, further studies are needed to elucidate the mechanism of action of N,N-diallyl-4-methylbenzamide. Second, studies are needed to investigate the potential clinical applications of N,N-diallyl-4-methylbenzamide, particularly in the treatment of neuropathic pain, inflammation, and cancer. Third, studies are needed to optimize the synthesis method of N,N-diallyl-4-methylbenzamide to improve its yield and purity. Finally, studies are needed to investigate the potential side effects of N,N-diallyl-4-methylbenzamide in humans.
Conclusion:
In conclusion, N,N-diallyl-4-methylbenzamide is a synthetic compound that has potential applications in scientific research. It has been shown to have analgesic, anti-inflammatory, and anti-tumor effects. N,N-diallyl-4-methylbenzamide exerts its biological effects by interacting with the TRPV1 channel. N,N-diallyl-4-methylbenzamide has several advantages for lab experiments, but also has some limitations. Future studies are needed to elucidate the mechanism of action of N,N-diallyl-4-methylbenzamide, investigate its potential clinical applications, optimize its synthesis method, and investigate its potential side effects in humans.

Synthesis Methods

N,N-diallyl-4-methylbenzamide can be synthesized through a simple two-step reaction. First, 4-methylbenzoic acid is reacted with thionyl chloride to yield 4-methylbenzoyl chloride. Then, the resulting product is reacted with diallylamine in the presence of a base such as triethylamine to yield N,N-diallyl-4-methylbenzamide. The purity of the final product can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N,N-diallyl-4-methylbenzamide has been shown to have various biological activities, making it a potential candidate for scientific research. Studies have shown that N,N-diallyl-4-methylbenzamide has analgesic effects in animal models of neuropathic pain and inflammatory pain. N,N-diallyl-4-methylbenzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N,N-diallyl-4-methylbenzamide has been shown to have anti-tumor effects by inhibiting the growth of cancer cells in vitro and in vivo.

properties

Product Name

N,N-diallyl-4-methylbenzamide

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

4-methyl-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C14H17NO/c1-4-10-15(11-5-2)14(16)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11H2,3H3

InChI Key

LJPOVYOMDBIYMX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(CC=C)CC=C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC=C)CC=C

Origin of Product

United States

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